2-chloro-N-(4-ethoxy-2-methylphenyl)acetamide
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Overview
Description
2-chloro-N-(4-ethoxy-2-methylphenyl)acetamide is an organic compound with the molecular formula C11H14ClNO2 It is a derivative of acetamide, characterized by the presence of a chloro group, an ethoxy group, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-ethoxy-2-methylphenyl)acetamide typically involves the reaction of 4-ethoxy-2-methylaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and reaction time, may be optimized to maximize yield and purity. Additionally, industrial production may involve the use of continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-ethoxy-2-methylphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized products.
Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction Reactions: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups replacing the chloro group.
Oxidation Reactions: N-oxides or other oxidized products.
Reduction Reactions: Amines or other reduced products.
Scientific Research Applications
2-chloro-N-(4-ethoxy-2-methylphenyl)acetamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-ethoxy-2-methylphenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved may vary depending on the specific biological activity being studied. For example, if the compound exhibits antimicrobial activity, it may inhibit the growth of bacteria by interfering with essential cellular processes.
Comparison with Similar Compounds
2-chloro-N-(4-ethoxy-2-methylphenyl)acetamide can be compared with other similar compounds, such as:
- 2-chloro-N-(4-ethoxyphenyl)acetamide
- 2-chloro-N-(4-methylphenyl)acetamide
- 2-chloro-N-(4-ethoxy-2-methoxyphenyl)acetamide
These compounds share similar structural features but differ in the presence of additional functional groups. The uniqueness of this compound lies in its specific combination of chloro, ethoxy, and methylphenyl groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-N-(4-ethoxy-2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-3-15-9-4-5-10(8(2)6-9)13-11(14)7-12/h4-6H,3,7H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFDDEHFLKWVES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)CCl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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